(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone is a complex organic compound that features a combination of imidazole, pyridazine, piperazine, and chlorophenyl groups. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Imidazole Group: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.
Attachment of the Piperazine Moiety: The piperazine ring is attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with the imidazole-pyridazine intermediate.
Final Coupling with 2-Chlorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole and piperazine rings.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The imidazole and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methylphenyl)methanone
Uniqueness
The uniqueness of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCYBVFQDHPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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